molecular formula C5H13ClNOPS B13455458 3-(Dimethylphosphoryl)thietan-3-amine hydrochloride

3-(Dimethylphosphoryl)thietan-3-amine hydrochloride

Cat. No.: B13455458
M. Wt: 201.66 g/mol
InChI Key: AYZHFRCADFWBEW-UHFFFAOYSA-N
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Description

3-(Dimethylphosphoryl)thietan-3-amine hydrochloride is a chemical compound with the molecular formula C3H8ClNS It is a derivative of thietan-3-amine, where the amine group is substituted with a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylphosphoryl)thietan-3-amine hydrochloride typically involves the reaction of thietan-3-amine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)thietan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and phosphines.

    Substitution: Various substituted thietan-3-amine derivatives.

Scientific Research Applications

3-(Dimethylphosphoryl)thietan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphoryl)thietan-3-amine hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The thietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine hydrochloride: Lacks the dimethylphosphoryl group, making it less reactive in certain chemical reactions.

    Dimethylphosphoryl chloride: Used as a reagent in the synthesis of 3-(Dimethylphosphoryl)thietan-3-amine hydrochloride.

    Thietan-3-amine: The parent compound without the hydrochloride salt form.

Uniqueness

This compound is unique due to the presence of both the thietan ring and the dimethylphosphoryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H13ClNOPS

Molecular Weight

201.66 g/mol

IUPAC Name

3-dimethylphosphorylthietan-3-amine;hydrochloride

InChI

InChI=1S/C5H12NOPS.ClH/c1-8(2,7)5(6)3-9-4-5;/h3-4,6H2,1-2H3;1H

InChI Key

AYZHFRCADFWBEW-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1(CSC1)N.Cl

Origin of Product

United States

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